molecular formula C11H7BrN4 B7988326 5-bromo-3-phenyl-1H-pyrazolo[3,4-c]pyridazine

5-bromo-3-phenyl-1H-pyrazolo[3,4-c]pyridazine

Cat. No.: B7988326
M. Wt: 275.10 g/mol
InChI Key: WRMMOUBKQLDASO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-phenyl-1H-pyrazolo[3,4-c]pyridazine is a heterocyclic compound that belongs to the pyrazolopyridazine family. This compound is characterized by a pyrazole ring fused to a pyridazine ring, with a bromine atom at the 5-position and a phenyl group at the 3-position. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-phenyl-1H-pyrazolo[3,4-c]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-phenyl-1H-pyrazole-4-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized in the presence of a brominating agent such as N-bromosuccinimide (NBS) to yield the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-phenyl-1H-pyrazolo[3,4-c]pyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole and pyridazine rings.

    Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like triethylamine (Et3N) are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl or alkyl-aryl compounds.

Scientific Research Applications

5-Bromo-3-phenyl-1H-pyrazolo[3,4-c]pyridazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-bromo-3-phenyl-1H-pyrazolo[3,4-c]pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1H-pyrazolo[3,4-b]pyridine
  • 3-Phenyl-1H-pyrazolo[3,4-d]pyrimidine
  • 5-Chloro-3-phenyl-1H-pyrazolo[3,4-c]pyridazine

Uniqueness

5-Bromo-3-phenyl-1H-pyrazolo[3,4-c]pyridazine is unique due to the specific positioning of the bromine and phenyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacological properties and reactivity patterns, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

5-bromo-3-phenyl-1H-pyrazolo[3,4-c]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN4/c12-9-6-8-10(7-4-2-1-3-5-7)14-16-11(8)15-13-9/h1-6H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMMOUBKQLDASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC3=NN=C(C=C23)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.